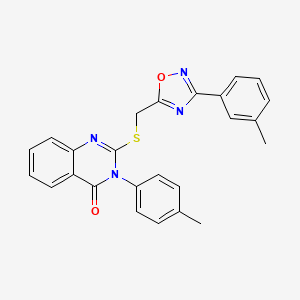

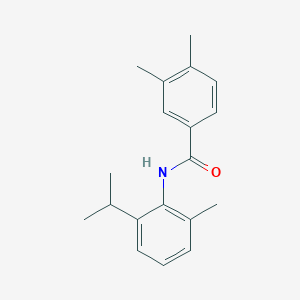

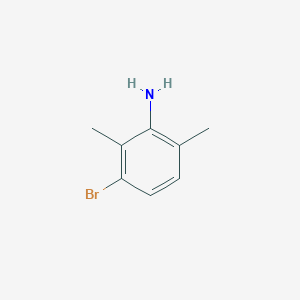

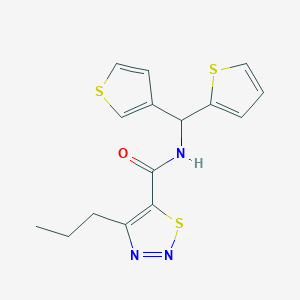

3,4-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)benzamide, also known as DMPB, is a chemical compound that has been widely studied for its potential applications in various scientific fields.

Wissenschaftliche Forschungsanwendungen

Structural and Computational Studies

Research has delved into the structural characterization and computational studies of related cathinones, including compounds with modifications on the phenyl ring similar to 3,4-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)benzamide. For instance, studies on cathinones have employed techniques like FTIR, UV-Vis, NMR spectroscopy, and single crystal X-ray diffraction, alongside computational methods like density functional theory (DFT) to predict bond lengths and angles, offering insights into the molecular geometry and electronic spectra of such compounds (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Anticonvulsant Activity

Benzamide derivatives, closely related to the chemical structure , have been synthesized and evaluated for their anticonvulsant activities. For example, studies on ameltolide and its analogues have demonstrated significant efficacy in maximal electroshock seizure tests, surpassing traditional anticonvulsants like phenytoin in certain models. This indicates the potential of such benzamide compounds in developing new anticonvulsant therapies (Lambert, Hamoir, Hermans, & Poupaert, 1995).

Herbicidal Applications

Compounds within the benzamide class, such as N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide, have been identified as effective herbicides against annual and perennial grasses. These findings highlight the versatility of benzamide derivatives in agricultural applications, potentially offering a framework for the development of new herbicidal agents (Viste, Cirovetti, & Horrom, 1970).

Mitosis Inhibition in Plant Cells

Research on a series of N-(1,1-dimethylpropynyl) benzamides, including modifications at the phenyl group, has shown potent and selective inhibition of mitosis in plant cells. This suggests that certain structural features of benzamide derivatives can be critical for their bioactivity, offering pathways for the design of selective agrochemicals (Merlin, Nurit, Ravanel, Bastide, Coste, & Tissut, 1987).

Wirkmechanismus

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Once the targets are identified, it would be possible to map the compound to specific biochemical pathways .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters circulation and can have an active effect .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and mode of action .

Eigenschaften

IUPAC Name |

3,4-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-12(2)17-8-6-7-14(4)18(17)20-19(21)16-10-9-13(3)15(5)11-16/h6-12H,1-5H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWCLMHULDYDTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC(=C(C=C2)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B2819367.png)

![4-[(2S)-2-[(4-Cyclopropyltriazol-1-yl)methyl]pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2819370.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide](/img/structure/B2819373.png)

![1-benzyl-7-methyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2819374.png)

![Tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B2819376.png)

![N-(5-fluoro-2-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2819379.png)

![4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2819383.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2819386.png)